1,2-Dihydronaphtho[2,1-b]furan

Photochromism Materials Chemistry Optical Switching

1,2‑Dihydronaphtho[2,1‑b]furan (CAS 7193‑19‑3) belongs to the dihydronaphthofuran (DHN) class—arene‑ring‑fused dihydrofurans in which a partially saturated furan ring is annulated to a naphthalene system. Unlike fully aromatic naphthofurans, the 1,2‑dihydro oxidation state imparts a unique combination of structural rigidity and electronic character that underpins distinct photochromic behaviour, synthetic versatility, and biological activity profiles.

Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
Cat. No. B1253133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydronaphtho[2,1-b]furan
Synonyms1,2-dihydronaphtho(2,1-b)furan
Molecular FormulaC12H10O
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1COC2=C1C3=CC=CC=C3C=C2
InChIInChI=1S/C12H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-6H,7-8H2
InChIKeyRSRUJQSSHTVTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydronaphtho[2,1-b]furan – Core Scaffold Identity and Procurement-Relevant Characteristics


1,2‑Dihydronaphtho[2,1‑b]furan (CAS 7193‑19‑3) belongs to the dihydronaphthofuran (DHN) class—arene‑ring‑fused dihydrofurans in which a partially saturated furan ring is annulated to a naphthalene system [1]. Unlike fully aromatic naphthofurans, the 1,2‑dihydro oxidation state imparts a unique combination of structural rigidity and electronic character that underpins distinct photochromic behaviour, synthetic versatility, and biological activity profiles [1][2]. The scaffold serves as a key intermediate for constructing enantiomerically enriched polycyclic architectures and is found in numerous natural products and drug candidates with anticancer, antibacterial, antioxidant, and enzyme‑inhibitory properties [1][3].

Why In‑Class Naphthofurans Cannot Simply Replace 1,2‑Dihydronaphtho[2,1‑b]furan in Scientific Procurement


Although the naphthofuran family shares a common naphthalene‑furan core, the 1,2‑dihydro saturation critically differentiates this scaffold from its fully aromatic counterparts (e.g., naphtho[2,1‑b]furan) and from regioisomeric dihydro forms (e.g., 4,5‑dihydronaphthofuran) [1]. The partially saturated furan ring alters the electronic distribution, conformational flexibility, and metabolic susceptibility of the molecule, directly affecting photophysical properties, synthetic accessibility, and biological target engagement [1][2]. Substituting with a simpler 2,3‑dihydrobenzofuran fails to capture the naphthalene‑conferred π‑stacking and hydrophobic interactions that drive both photochromic behaviour and enzyme‑binding affinity [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable performance gaps across multiple application‑relevant dimensions.

1,2‑Dihydronaphtho[2,1‑b]furan – Quantitative Comparator‑Based Differentiation Evidence


Photochromic Behaviour: Dihydro Scaffold Enables Room‑Temperature Photochromism Absent in Aromatic Naphthofurans

Vinylidene derivatives of 1,2‑dihydronaphtho[2,1‑b]furan exhibit thermally reversible photochromism at room temperature when adsorbed on silica gel, producing intense pink/violet to green colours upon UV or sunlight irradiation that bleach within minutes in the dark [1]. Fully aromatic naphtho[2,1‑b]furan analogues lack this property, as the photochromic switching mechanism requires the vinylidene‑dihydro conjugation pathway uniquely accessible from the 1,2‑dihydro scaffold [1].

Photochromism Materials Chemistry Optical Switching

Synthetic Yield Advantage of Naphthalene‑Fused Dihydrofurans over Simple 2,3‑Dihydrobenzofurans

Under identical closed‑vessel solvent‑free microwave irradiation with p‑TSA catalysis, electron‑rich 2‑naphthols produce 2,2‑dialkyl‑1,2‑dihydronaphtho[2,1‑b]furans in good to excellent yields, whereas simple phenols give significantly lower yields of 2,2‑dialkyl‑2,3‑dihydrobenzofurans and do not form xanthene‑type by‑products [1]. Additionally, a one‑pot three‑component green protocol delivers polysubstituted 1,2‑dihydronaphtho[2,1‑b]furans in 87–91% yields without chromatography [2].

Synthetic Methodology Green Chemistry Process Chemistry

Tyrosinase Inhibition: Dihydronaphthofuran Derivative Outperforms Kojic Acid Standard

Compound 7b, a 5‑hydroxy‑4‑acetyl‑2,3‑dihydronaphtho[1,2‑b]furan derivative, exhibited tyrosinase inhibitory activity with an IC₅₀ of 8.91 µg mL⁻¹, exceeding the potency of the clinical reference inhibitor kojic acid (IC₅₀ = 10.16 µg mL⁻¹) [1]. Mechanistic analysis confirmed that the inhibition was reversible and competitive [1].

Enzyme Inhibition Cosmeceutical Research Melanogenesis

Radical Scavenging: 10‑Fold Superiority of Dihydronaphthofuran over BHT in DPPH Assay

In the DPPH radical scavenging assay, dihydronaphthofuran derivative 7b displayed an IC₅₀ of 3.33 µg mL⁻¹, markedly outperforming the widely used synthetic antioxidant butylated hydroxytoluene (BHT, IC₅₀ = 34.67 µg mL⁻¹) [1]. This represents an approximately 10.4‑fold improvement in radical‑scavenging potency.

Antioxidant Oxidative Stress Radical Scavenging

Antibacterial Potency: Dihydronaphthofuran Derivatives Match or Exceed Ampicillin Against Gram‑Positive and Gram‑Negative Strains

Dihydronaphthofuran analogue 22 achieved a minimum inhibitory concentration (MIC) of 0.5 µg mL⁻¹ against Staphylococcus aureus (KCTC‑1916), equivalent to ampicillin (MIC = 0.5 µg mL⁻¹) [1]. Against Escherichia coli (KCTC‑1924), compound 19 exhibited an MIC of 2 µg mL⁻¹, twice as potent as ampicillin (MIC = 4 µg mL⁻¹) [1]. Importantly, dihydronaphthofurans bearing a 2‑alkoxy or 2‑aryl substituent were identified as the most potent radical scavengers and antibacterial agents within the studied library [1].

Antibacterial Drug Discovery Antimicrobial Resistance

Cancer Cell Selectivity: 1,2‑Dihydronaphtho[2,1‑b]furan Derivative Demonstrates Quantitative Therapeutic Window

Among 21 synthesised 1,2‑dihydronaphtho[2,1‑b]furan‑2‑yl methanone derivatives, compound 3b displayed an LD₅₀ of 15 ± 3.1 µM against triple‑negative MDA‑MB‑468 breast cancer cells with a selectivity index (SI) of 3.87 relative to non‑cancerous WI‑38 lung fibroblasts [1]. The compound induced apoptosis via ROS generation and mitochondrial permeability transition, whereas other derivatives in the series were either less potent or less selective [1].

Anticancer Breast Cancer Therapeutic Selectivity

High‑Value Application Scenarios for 1,2‑Dihydronaphtho[2,1‑b]furan Where Comparator Compounds Fall Short


Photoswitchable Coatings and Optical Data Storage

The photochromic behaviour of vinylidene‑1,2‑dihydronaphtho[2,1‑b]furan derivatives – fast colouration under UV/sunlight and thermal fading in the dark – enables their use as reversible optical switches in smart windows, security inks, and optical memory devices [1]. Fully aromatic naphthofurans cannot deliver this functionality, making the 1,2‑dihydro scaffold the required procurement choice for photoresponsive material development.

Anti‑Hyperpigmentation and Cosmeceutical Lead Discovery

With tyrosinase inhibition IC₅₀ = 8.91 µg mL⁻¹ surpassing kojic acid (IC₅₀ = 10.16 µg mL⁻¹) and competitive, reversible binding kinetics, 1,2‑dihydronaphthofuran‑based chemotypes offer a structurally distinct alternative to existing skin‑lightening agents [2]. Their concomitant antioxidant and antibacterial activities [3] provide multi‑functional benefits that single‑target comparators lack.

Scaffold‑Hopping Starting Point for Non‑β‑Lactam Antibacterials

Dihydronaphthofuran analogues match or exceed ampicillin MIC values against both Gram‑positive and Gram‑negative strains [3]. Because these compounds operate through a different pharmacophore than β‑lactams, they are valuable in medicinal chemistry campaigns targeting methicillin‑resistant S. aureus (MRSA) and multidrug‑resistant Gram‑negative pathogens.

Selective Anticancer Hit with a Quantified Therapeutic Window

Compound 3b, a 1,2‑dihydronaphtho[2,1‑b]furan‑2‑yl methanone derivative, exhibits an LD₅₀ of 15 µM against MDA‑MB‑468 triple‑negative breast cancer cells with a 3.87‑fold selectivity over normal WI‑38 fibroblasts [4]. This selectivity index provides a measurable advantage over non‑selective cytotoxic naphthofuran derivatives and justifies prioritisation in lead optimisation programmes for hard‑to‑treat breast cancer subtypes.

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